Product packaging for 1-(Piperidin-1-yl)butane-1,3-dione(Cat. No.:CAS No. 1128-87-6)

1-(Piperidin-1-yl)butane-1,3-dione

Cat. No.: B1295584
CAS No.: 1128-87-6
M. Wt: 169.22 g/mol
InChI Key: OVIHQCKYIOKFFX-UHFFFAOYSA-N
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Description

1-(Piperidin-1-yl)butane-1,3-dione is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is characterized as a beta-diketone derivative where a piperidine ring is substituted on the nitrogen atom, a structure that serves as a versatile scaffold in organic and medicinal chemistry research. The compound's structure, defined by the SMILES notation CC(=O)CC(=O)N1CCCCC1, features two carbonyl groups, making it a potential ligand for metal coordination or a building block for the synthesis of more complex heterocyclic systems . Researchers value this diketone for its potential in materials science, as similar compounds have been studied for their crystalline properties and supra-molecular arrangements facilitated by intermolecular interactions such as hydrogen bonding . Furthermore, structural analogs of this compound are investigated in the development of novel biodegradable lipids for the delivery of nucleic acids and other active agents, highlighting the relevance of this chemical family in advanced biotechnology and pharmaceutical development . This product is intended for research purposes by qualified laboratory personnel only. It is strictly for in vitro use and is not classified or intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO2 B1295584 1-(Piperidin-1-yl)butane-1,3-dione CAS No. 1128-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperidin-1-ylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-8(11)7-9(12)10-5-3-2-4-6-10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIHQCKYIOKFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289315
Record name 1-(piperidin-1-yl)butane-1,3-dione
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Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128-87-6
Record name NSC60270
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Record name 1-(piperidin-1-yl)butane-1,3-dione
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Record name 1128-87-6
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Synthetic Methodologies and Reaction Pathways for 1 Piperidin 1 Yl Butane 1,3 Dione and Analogues

Classical and Contemporary Approaches to β-Diketone Synthesis

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used for the synthesis of β-keto esters and β-diketones. geeksforgeeks.orgbyjus.comwikipedia.org This reaction involves the condensation of two ester molecules or an ester and a ketone in the presence of a strong base. geeksforgeeks.orgwikipedia.org For the synthesis of a β-diketone like 1-(Piperidin-1-yl)butane-1,3-dione, a mixed Claisen condensation approach would be employed, reacting an ester with a ketone. libretexts.org

The mechanism of the Claisen condensation proceeds through several key steps:

Enolate Formation: A strong base, such as sodium ethoxide, removes an α-proton from the ketone (in a mixed Claisen), forming a resonance-stabilized enolate ion. byjus.comwikipedia.org

Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the carbonyl carbon of the ester. geeksforgeeks.orgbyjus.com This results in the formation of a tetrahedral intermediate. geeksforgeeks.org

Leaving Group Elimination: The intermediate collapses, eliminating the alkoxy group from the ester to form the β-diketone. byjus.comwikipedia.org

Deprotonation: The newly formed β-diketone has acidic protons on the central carbon, which are readily removed by the base. This deprotonation is a key driving force for the reaction, as it forms a highly resonance-stabilized enolate. wikipedia.org

Protonation: An acidic workup is required in the final step to neutralize the enolate and any remaining base, yielding the final β-diketone product. wikipedia.org

The choice of base is critical and must not interfere with the reaction through side reactions like nucleophilic substitution. wikipedia.org For mixed Claisen condensations, a non-nucleophilic base like lithium diisopropylamide (LDA) can be used, particularly when only one of the carbonyl compounds is enolizable. wikipedia.org

Table 1: Key Mechanistic Steps of Claisen Condensation

StepDescription
1. Enolate Formation A strong base deprotonates the α-carbon of a ketone or ester, creating a nucleophilic enolate.
2. Nucleophilic Attack The enolate attacks the carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.
3. Elimination The tetrahedral intermediate collapses, expelling an alkoxide leaving group to form the β-dicarbonyl compound.
4. Deprotonation (Driving Force) The resulting β-dicarbonyl is deprotonated by the alkoxide base, forming a stable enolate and driving the reaction to completion.
5. Protonation An acidic workup neutralizes the enolate to yield the final β-diketone or β-keto ester.

Acylation reactions provide a direct and efficient route to β-diketones. This strategy involves the reaction of a ketone enolate with an acylating agent, such as an acid chloride or an activated amide.

Acid Chlorides: The reaction of a ketone with an acid chloride is a common method for preparing 1,3-diketones. organic-chemistry.org The general mechanism involves a nucleophilic attack of the enolate on the highly electrophilic carbonyl carbon of the acid chloride, followed by the elimination of the chloride ion. youtube.com This method is often carried out in the presence of a base to facilitate enolate formation. youtube.com However, traditional methods can be limited by side reactions. organic-chemistry.org To circumvent these issues, soft enolization techniques have been developed. nih.govacs.org

Activated Amides: Activated amides, such as N-acylbenzotriazoles, serve as effective acylating agents for the synthesis of β-diketones. nih.govorganic-chemistry.org These reagents react with ketone enolates under mild conditions to afford the desired 1,3-diketone products. organic-chemistry.org The use of activated amides can offer advantages in terms of functional group tolerance and reaction efficiency. organic-chemistry.org For instance, a variety of tertiary amides substituted with electron-withdrawing groups on the nitrogen atom have been shown to react with ketones in the presence of a strong base like LiHMDS to produce 1,3-diketones in high yields. organic-chemistry.org

The Aldol (B89426) condensation is a powerful tool for forming carbon-carbon bonds by reacting two carbonyl compounds (aldehydes or ketones) to create a β-hydroxy aldehyde or β-hydroxy ketone. wikipedia.orgsigmaaldrich.com While the direct product is not a β-diketone, a subsequent oxidation step can convert the β-hydroxy ketone into the desired 1,3-dicarbonyl compound.

The initial aldol reaction involves the formation of an enolate from one carbonyl compound, which then attacks the carbonyl carbon of a second molecule. wikipedia.org This is followed by protonation to yield the β-hydroxy carbonyl compound. wikipedia.org To obtain a β-diketone, the secondary alcohol in the β-hydroxy ketone must be oxidized. Various oxidizing agents can be employed for this transformation.

The hydration of alkynones presents another synthetic route to 1,3-diketones. nih.gov This method typically involves the addition of water across the carbon-carbon triple bond of an alkynone, which is an α,β-unsaturated ketone containing an alkyne moiety. The reaction is often catalyzed by mercury(II) salts in the presence of a strong acid like sulfuric acid. libretexts.orgresearchgate.net The initial product of this hydration is an enol, which then rapidly tautomerizes to the more stable keto form, resulting in the formation of a β-diketone. libretexts.orglibretexts.org Gold-catalyzed hydration of alkynones has also emerged as a milder and more regioselective method. researchgate.netorganic-chemistry.org

Decarboxylative coupling reactions have been established as a useful methodology for the formation of C-C bonds and can be applied to the synthesis of β-diketones. nih.gov In one approach, α-oxocarboxylic acids are used as acyl anion equivalents. These compounds can undergo decarboxylation in the presence of a transition metal catalyst to generate a reactive acyl species that can then couple with a suitable partner. nih.gov Another strategy involves the rhodium-catalyzed decarboxylative cross-coupling of β-keto acids with alkynes to produce γ,δ-unsaturated ketones, which can be further functionalized. nih.gov More recently, metallaphotoredox strategies have been developed for the cross-ketonization of two different carboxylic acids to form unsymmetrical ketones. researchgate.net

Advanced Soft Enolization and Acylation Techniques

To overcome the limitations of classical methods, which often require strong bases and can lead to side reactions, advanced "soft enolization" techniques have been developed. nih.govacs.org These methods avoid the pre-formation of an enolate and instead utilize a Lewis acid, such as magnesium bromide etherate (MgBr₂·OEt₂), to promote the enolization of a ketone and subsequent acylation. organic-chemistry.orgresearchgate.netorganic-chemistry.org

In this approach, the Lewis acid coordinates to the carbonyl oxygen of the ketone, which increases the acidity of the α-protons and facilitates enolization in the presence of a mild, non-nucleophilic base like N,N-diisopropylethylamine (i-Pr₂NEt). nih.govorganic-chemistry.org The resulting enolate can then be acylated in situ with various acylating agents, including crude acid chlorides or N-acylbenzotriazoles. acs.orgresearchgate.netorganic-chemistry.org

This methodology offers several advantages:

Mild Reaction Conditions: It avoids the use of strong, harsh bases. organic-chemistry.org

High Efficiency and Yields: The reactions are often high-yielding, with reported efficiencies between 63% and 94%. organic-chemistry.org

Functional Group Tolerance: The mild conditions allow for the use of substrates with sensitive functional groups. organic-chemistry.org

Operational Simplicity: The procedure is straightforward and can be performed with untreated reagents and open to the air. organic-chemistry.orgresearchgate.net

Cost-Effectiveness: The ability to use crude acid chlorides reduces costs associated with purification. acs.orgorganic-chemistry.org

This soft enolization and acylation strategy has proven to be a versatile and practical approach for the synthesis of a wide range of 1,3-diketones. organic-chemistry.orgorganic-chemistry.org

Table 2: Comparison of Acylating Agents in Soft Enolization

Acylating AgentAdvantagesDisadvantages
Acid Chlorides Readily available, cost-effective (especially when used crude).Can be harsh, may require purification, potential for side reactions.
N-Acylbenzotriazoles High reactivity, mild reaction conditions, good functional group tolerance.May be more expensive to prepare or purchase than acid chlorides.
O-Pentafluorophenyl (O-Pfp) esters High reactivity, excellent yields, suitable for sensitive substrates.Can be more costly than other acylating agents.

Magnesium Bromide Etherate Assisted Acylations

Magnesium bromide etherate (MgBr₂·OEt₂) serves as a mild Lewis acid in a variety of organic transformations. umich.edu Its utility extends to promoting reactions by activating carbonyl compounds. In the context of acylation, MgBr₂·OEt₂ can facilitate the Knoevenagel condensation between aldehydes and active methylene (B1212753) compounds, a reaction that highlights its ability to interact with carbonyl groups. umich.edu While direct literature on MgBr₂·OEt₂-assisted acylation of piperidine (B6355638) to form this compound is not prevalent, its role in activating species for acylation is established. For instance, it has been used as a Lewis acid with N-acylbenzotriazoles for the acylation of ketones. mdpi.com

N-Acylbenzotriazoles and O-Pentafluorophenyl Esters as Acylating Reagents

N-Acylbenzotriazoles have emerged as highly effective and neutral acylating agents for primary, secondary, and tertiary amines. organic-chemistry.org These reagents are stable, often crystalline, solids that can be prepared from the corresponding carboxylic acids, offering a convenient alternative to acyl halides, especially when the latter are unstable or difficult to handle. organic-chemistry.orgscielo.org.mx The reaction of N-acylbenzotriazoles with amines, including piperidine, proceeds under mild conditions to afford amides in good to excellent yields. organic-chemistry.orgnih.gov This methodology is advantageous due to the neutral reaction conditions and the straightforward workup procedures. organic-chemistry.org The versatility of N-acylbenzotriazoles extends to their use in the synthesis of β-ketoesters and β-diketones through acylative deacetylation. researchgate.net

Pentafluorophenyl (PFP) esters are another class of activated esters widely employed in synthesis, particularly in the construction of amide bonds in peptide chemistry. wikipedia.org These esters are known for their stability towards spontaneous hydrolysis while remaining highly reactive towards amines. wikipedia.orgnih.gov The utility of PFP esters has been demonstrated in their reaction with various amines to form amides, often in a one-pot procedure. researchgate.net Their application in cooperative catalysis, for instance with iridium for the asymmetric annulation of vinyl aziridines, underscores their value as versatile acylating agents. nih.gov

Acylating AgentAmine SubstrateKey Features
N-AcylbenzotriazolesPrimary and secondary amines (e.g., piperidine)Neutral reaction conditions, stable crystalline reagents, good to excellent yields. organic-chemistry.orgnih.gov
O-Pentafluorophenyl EstersAminesHigh stability to hydrolysis, effective in amide bond formation, used in peptide synthesis. wikipedia.orgnih.gov

Utilization of Tertiary Amides as Acylating Precursors

The use of tertiary amides as acylating precursors presents another synthetic avenue. While less common than the use of activated esters or acyl halides, certain transformations can employ tertiary amides to deliver an acyl group. In the context of piperidine synthesis, organozinc reagents derived from amino acids have been shown to react with acyl chlorides to form 4-oxo amino acids, which can then be cyclized to piperidine derivatives. whiterose.ac.uk This highlights the manipulation of amide-like structures in the formation of piperidine rings.

Direct and Catalyzed Synthesis of N-Acylated β-Diketones

More direct approaches to this compound and its analogues involve the simultaneous formation and N-acylation of the β-diketone functionality or the direct coupling of a pre-formed β-diketone with piperidine.

Trifluoroacetic Anhydride (B1165640) (TFAA)/Triflic Acid (TfOH) Mediated Syntheses

The combination of trifluoroacetic anhydride (TFAA) and trifluoromethanesulfonic acid (TfOH) is a potent system for promoting acylation reactions. This reagent mixture can be used for the self-acylation of phenylalkanoic acids to yield 1,3-diketones as major products. mdpi.com The reaction proceeds through the formation of a mixed anhydride with TFAA, which is then activated by TfOH to generate the acylating species. acs.org This methodology has been successfully applied to the Friedel-Crafts acylation of aromatic compounds with unprotected amino acids, where TFAA serves to both protect the amino group and activate the carboxylic acid. acs.org Triflic acid is also known to catalyze the synthesis of 1,3-dioxanes, further demonstrating its utility in reactions involving carbonyl compounds. researchgate.net

One-Pot Multicomponent Reactions for Functionalized Piperidine-Containing Structures

One-pot multicomponent reactions (MCRs) offer an efficient and diversity-oriented approach to the synthesis of highly functionalized piperidines. acs.orgacs.org These reactions bring together three or more reactants in a single synthetic operation to construct complex molecules. Several MCRs have been developed for the synthesis of piperidine derivatives from simple and readily available starting materials. acs.orgresearchgate.netsemanticscholar.org For example, a three-component reaction of a substituted aniline, a 1,3-dicarbonyl compound, and an aromatic aldehyde can yield highly functionalized piperidines. researchgate.net Similarly, a pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate (B1210297), substituted β-nitrostyrenes, and Meldrum's acid generates a wide range of structurally interesting piperidine-containing compounds. acs.org

Reaction TypeReactantsCatalyst/ConditionsProduct
Three-componentSubstituted aniline, 1,3-dicarbonyl compound, aromatic aldehydePhenylboronic acidFunctionalized piperidines researchgate.net
Pseudo five-componentAromatic aldehydes, ammonium acetate, β-nitrostyrenes, Meldrum's acidVarious bases (e.g., Et₃N)Highly functionalized piperidines acs.orgacs.org
Four-componentAldehydes, amines, β-ketoestersSodium lauryl sulfate (B86663) (SLS) in waterHighly substituted piperidines semanticscholar.org

Specific Procedures for this compound Synthesis

A specific and direct synthesis of this compound has been reported involving the reaction of piperidine with 2,2,6-trimethyl-4H-1,3-dioxin-4-one. nih.gov This reaction is carried out by refluxing piperidine, sodium acetate, and an excess of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in tetrahydrofuran (B95107) (THF). nih.gov The 1,3-dioxin-4-one serves as a stable precursor to the acetoacetyl group, which acylates the piperidine nitrogen. The crystal structure of the resulting this compound has been determined, confirming a chair conformation for the piperidine ring. nih.govnih.gov

Mechanistic Investigations of this compound Formation

The formation of this compound typically proceeds through the reaction of a piperidine derivative with a β-keto ester or a related precursor. A common synthetic route involves the reaction of piperidine with 2,2,6-trimethyl-4H-1,3-dioxin-4-one. nih.gov This process serves as a valuable case study for exploring the underlying mechanisms.

Elucidation of Enolate Generation and Regioselectivity in Acylation Processes

The generation of an enolate ion is a critical step in the formation of β-keto amides. masterorganicchemistry.com Enolates are powerful nucleophiles that can react with electrophiles, such as acylating agents. masterorganicchemistry.compearson.com In the context of this compound synthesis, the enolate can be formed from a precursor like ethyl acetoacetate. The acidity of the α-hydrogens, situated between the two carbonyl groups, facilitates enolate formation in the presence of a suitable base. pressbooks.pub

The regioselectivity of the subsequent acylation step is a key determinant of the final product structure. For instance, in the acylation of an unsymmetrical ketone, the reaction can occur at either of the α-carbons. The choice of base and reaction conditions can influence which enolate (the kinetic or thermodynamic enolate) is formed, thereby directing the regioselectivity of the acylation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and regioselective enolate formation. libretexts.org

The regioselective synthesis of related unsaturated amides has been explored, highlighting the importance of factors that stabilize carbocation intermediates and influence the position of the double bond. nih.govacs.org While not directly focused on this compound, these studies provide valuable insights into controlling regioselectivity in similar systems.

Role of Lewis Acids and Base Catalysis in Reaction Outcomes

Both Lewis acids and bases play a significant role in catalyzing the formation of β-keto amides and related compounds.

Base Catalysis: Bases are essential for the initial deprotonation step to generate the nucleophilic enolate. masterorganicchemistry.com In the synthesis of 1-(pyridin-3-yl)butane-1,3-dione, a related compound, sodium methoxide (B1231860) is used as a base to facilitate the reaction between methylpyridine-3-carboxylate and acetone. Similarly, piperidine itself, being a secondary amine, can act as a base in certain reactions, such as the Knoevenagel condensation. mdpi.com The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst has been shown to promote cascade reactions involving ketoamides to form lactams with high regioselectivity. rsc.org

Lewis Acid Catalysis: Lewis acids can activate carbonyl compounds towards nucleophilic attack. nih.govacs.org Boron-based Lewis acids, for example, have been effectively used in the direct dehydrative condensation of carboxylic acids and amines to form amides. jimcontent.com This approach offers an atom-efficient alternative to traditional methods. In the context of β,γ-unsaturated α-ketoesters, Lewis acids like Ti(OiPr)₄ have been shown to be essential for activating the electrophile and promoting conjugate addition in N-heterocyclic carbene (NHC)-catalyzed reactions. nih.gov While direct studies on Lewis acid catalysis for the synthesis of this compound are not prevalent, the principles from related systems suggest their potential to enhance reaction efficiency and control selectivity. researchgate.netacs.org

The table below summarizes the roles of different catalysts in related reactions, providing a framework for understanding their potential application in the synthesis of this compound.

Catalyst TypeCatalyst ExampleRole in ReactionReference
Base Sodium MethoxideEnolate generation in the synthesis of 1-(pyridin-3-yl)butane-1,3-dione.
Base PiperidineCatalyst in Knoevenagel condensation reactions. mdpi.com
Base DBUCatalyst in cascade reactions of ketoamides to form lactams. rsc.org
Lewis Acid Boron-based acidsCatalyzes direct amidation of carboxylic acids and amines. jimcontent.com
Lewis Acid Ti(OiPr)₄Activates β,γ-unsaturated α-ketoesters in NHC-catalyzed reactions. nih.gov

Advanced Structural Elucidation and Conformational Analysis of 1 Piperidin 1 Yl Butane 1,3 Dione

High-Resolution Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 1-(piperidin-1-yl)butane-1,3-dione, both ¹H and ¹³C NMR, along with deuterium (B1214612) isotope effect studies, have been instrumental in assigning the structure and understanding its tautomeric behavior. nih.gov

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different proton environments within the molecule. The assignments are based on chemical shifts, coupling patterns, and integration values.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

ProtonsChemical Shift (δ, ppm)
CH₃ (keto form)~2.1
CH₂ (keto form)~3.6
Piperidine (B6355638) CH₂ (α to N)~3.4-3.5
Piperidine CH₂ (β, γ to N)~1.5-1.7
CH (enol form)~5.6
OH (enol form)~15.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The presence of signals for both the keto and enol forms indicates a tautomeric equilibrium in solution. The sharp singlet for the methyl protons of the keto form and the distinct methine proton signal of the enol form are key identifiers. The broad signals for the piperidine ring protons are due to their complex spin-spin coupling.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and chemical environment of each carbon atom.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

CarbonChemical Shift (δ, ppm)
C=O (amide)~168
C=O (ketone)~202
CH₃ (keto form)~30
CH₂ (keto form)~50
Piperidine C (α to N)~43-47
Piperidine C (β to N)~26
Piperidine C (γ to N)~24
C=C (enol form)~90-180

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The downfield signals for the carbonyl carbons are characteristic. The difference in the chemical shifts for the amide and ketone carbonyls is a notable feature. The enol form exhibits signals for the sp² hybridized carbons of the double bond.

The study of deuterium isotope effects on ¹³C chemical shifts is a powerful tool for investigating tautomeric equilibria. nih.gov By comparing the ¹³C NMR spectra in a protic solvent with that in a deuterated solvent, subtle changes in chemical shifts can be observed. These changes, known as isotope shifts, are particularly pronounced for carbons near the site of tautomerization.

For this compound, the deuterium isotope effect can be used to quantify the equilibrium constant between the keto and enol forms. nih.gov This analysis helps in understanding the relative stability of the tautomers and the influence of the piperidine ring on the equilibrium. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Tautomer Differentiation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the case of this compound, IR spectroscopy is crucial for identifying the carbonyl groups and differentiating between the keto and enol tautomers.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
C=O (amide)~1640
C=O (ketone)~1720
C=C (enol form)~1600
O-H (enol form, intramolecular H-bond)~2500-3200 (broad)
C-H (alkane)~2850-2950

The keto form is characterized by two distinct carbonyl stretching bands: one for the amide and one for the ketone. The enol form, on the other hand, shows a C=C stretching vibration and a very broad O-H stretching band due to strong intramolecular hydrogen bonding. The presence and relative intensities of these bands provide evidence for the existence of both tautomers.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. nih.gov For this compound (C₉H₁₅NO₂), the expected monoisotopic mass is approximately 169.1103 g/mol . uni.lu

X-ray Crystallography for Solid-State Molecular Structure Determination

The definitive solid-state structure of this compound has been elucidated through single-crystal X-ray diffraction. ruc.dknih.gov The analysis confirms that in its crystalline form, the molecule exists exclusively in the diketo form. The piperidine ring adopts a stable chair conformation, which is the expected low-energy arrangement for such a system. ruc.dknih.gov

A key structural feature is the planarity of the amide substructure. The conformation of the butanedione portion of the molecule is characterized by the ketone carbon atom being in an eclipsed position relative to the amide carbonyl group. ruc.dk This arrangement results in a significant dihedral angle of 81.4° between the two carbonyl groups. ruc.dk

In the crystal lattice, molecules are organized into a two-dimensional layered structure parallel to the ab plane. ruc.dknih.gov This supramolecular assembly is stabilized by weak C-H···O hydrogen bonds. Specifically, the methyl group and an exocyclic methylene (B1212753) unit of the piperidine ring act as hydrogen bond donors, while the amide carbonyl oxygen atom serves as the acceptor in a bifurcated hydrogen bond interaction. ruc.dknih.gov

Table 1: Crystal Data and Structure Refinement for this compound. ruc.dk
ParameterValue
Empirical FormulaC₉H₁₅NO₂
Formula Weight169.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.4455 (1)
b (Å)9.1901 (2)
c (Å)17.8837 (4)
β (°)94.506 (1)
Volume (ų)892.22 (3)
Z4
Temperature (K)133

Tautomerism Studies of the β-Diketone Moiety

The β-diketone functionality in this compound allows for the existence of keto-enol tautomerism, a dynamic equilibrium between the diketo form and two possible enol forms. This phenomenon is a cornerstone of the chemistry of 1,3-dicarbonyl compounds. missouri.edubohrium.com

Keto-Enol Tautomeric Equilibria in Solution and Gas Phase

In contrast to its solid-state structure, this compound is expected to exist as an equilibrium mixture of its diketo and enol tautomers in solution and the gas phase. The equilibrium involves the migration of a proton from the central methylene group (C2) to one of the carbonyl oxygen atoms, resulting in the formation of a carbon-carbon double bond and a hydroxyl group.

Two potential enol tautomers can be formed:

Enol A: Enolization involving the ketone carbonyl (C3), resulting in a double bond between C2 and C3.

Enol B: Enolization involving the amide carbonyl (C1), resulting in a double bond between C1 and C2.

The tautomeric equilibrium between the diketo and keto-enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form. ruc.dkbohrium.com While specific studies on the gas-phase equilibrium of this compound are not detailed in the available literature, studies on similar β-diketones show a preference for the enol form in the gas phase. missouri.edu

Quantitative Determination of Tautomeric Ratios (KE)

The quantitative measure of the keto-enol equilibrium is given by the equilibrium constant, KE = [Enol]/[Keto]. While specific KE values for this compound are not reported in the reviewed literature, the determination of these ratios for analogous compounds is commonly achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.netnih.gov By integrating the signals corresponding to the protons of the keto and enol forms in ¹H NMR spectra, the relative proportion of each tautomer can be calculated. missouri.eduresearchgate.net For structurally related pyridinylbutane-1,3-diones, deuterium isotope effects on ¹³C chemical shifts have also been employed to precisely determine the equilibrium constants between keto-enol tautomers. ruc.dknih.gov

Influence of Solvent Properties on Tautomeric Preferences

The position of the keto-enol equilibrium is highly sensitive to the properties of the solvent. missouri.eduresearchgate.net For β-dicarbonyl compounds, a general trend is observed:

Nonpolar Solvents (e.g., cyclohexane, carbon tetrachloride): These solvents tend to favor the enol tautomer. The enol form is stabilized by a strong intramolecular hydrogen bond, which is preserved in a non-interactive solvent environment. bohrium.comresearchgate.net

Polar Aprotic Solvents (e.g., acetone): The equilibrium may shift slightly, but the enol form often remains significant.

Polar Protic Solvents (e.g., water, methanol): These solvents significantly shift the equilibrium toward the keto form. Polar protic solvents can act as both hydrogen bond donors and acceptors, disrupting the internal hydrogen bond of the enol form and preferentially solvating the more polar keto tautomer. researchgate.netorientjchem.org

This solvent-dependent behavior is a well-documented phenomenon for β-diketones and β-ketoesters. missouri.edunih.gov

Analysis of Intramolecular Hydrogen Bonding in Enol Forms

The stability of the enol tautomers of this compound is significantly enhanced by the formation of a strong intramolecular hydrogen bond. nih.gov This bond forms between the newly formed enolic hydroxyl group (O-H) and the oxygen atom of the remaining carbonyl group, creating a stable, six-membered quasi-aromatic ring. bohrium.com This phenomenon, known as Resonance-Assisted Hydrogen Bonding (RAHB), involves electron delocalization around the ring, which strengthens the hydrogen bond. The energy of such intramolecular hydrogen bonds in similar systems can range from 8 to over 20 kcal/mol. nih.gov Computational methods, such as Density Functional Theory (DFT), are valuable tools for investigating the strength and geometry of these hydrogen bonds in related β-diketone structures. ruc.dknih.govnih.gov

Conformational Analysis of the Piperidine Ring and Acyl Chain

The acyl chain's conformation is defined by the relative orientation of the two carbonyl groups. In the solid state, the butanedione subunit is arranged with the ketone carbon eclipsed with the amide carbonyl carbon, leading to a dihedral angle of 81.4° between the C=O groups. ruc.dk In solution, it is expected that there would be a degree of rotational freedom around the C-C and C-N bonds of the acyl chain, the dynamics of which would be influenced by the tautomeric state of the β-diketone moiety.

Preferred Conformations and Rotational Barriers around Amide Bonds

The conformational arrangement of this compound is characterized by the interplay of the piperidine ring puckering and the orientation of the butane-1,3-dione substituent.

Piperidine Ring Conformation: Crystal structure analysis of this compound has unequivocally shown that the piperidine ring adopts a stable chair conformation. nih.govnih.gov This is the most common and lowest energy conformation for piperidine and its simple derivatives, minimizing both angular and torsional strain.

Butanedione Subunit Conformation: In the solid state, the amide substructure of the molecule is planar, a consequence of the delocalization of the nitrogen lone pair into the amide carbonyl group. nih.gov This planarity imparts a partial double bond character to the C-N bond. The butanedione portion of the molecule exhibits a specific orientation where the ketone carbon atom is in an eclipsed position relative to the amide carbonyl group. nih.govnih.gov The dihedral angle between the two carbonyl groups has been measured to be 81.4°. nih.gov

Rotational Barriers around the Amide Bond: The partial double bond character of the amide C-N bond leads to a significant energy barrier for rotation around this bond. This restricted rotation can lead to the existence of distinct rotamers (or conformers) in solution. While no specific experimental value for the rotational barrier of this compound has been reported, studies on related N-acylpiperidines and other amides provide a strong basis for estimation.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for measuring these rotational barriers. nanalysis.com For instance, studies on various tertiary amides have shown rotational energy barriers that are high enough to allow for the observation of distinct conformers at room temperature. nih.gov The Gibbs free activation energy (ΔG‡) for amide bond rotation in related systems typically falls in the range of 14 to 19 kcal/mol. mdpi.com For example, a dynamic NMR study of a complex amide system showed a rotational barrier of 16.4 kcal/mol. nih.gov Another study on bispidine-based bis-amides reported a ΔG‡ for amide N-C(O) inversion of 15.0 ± 0.2 kcal/mol. mdpi.com

The following table summarizes rotational barrier data for some related amide compounds, which can be used to infer the expected barrier in this compound.

Compound Class/NameMethodRotational Barrier (ΔG‡) (kcal/mol)Reference
3-[(E)-(dimethylamino)methylidene]-1,1-dimethylureaDynamic NMR16.4 nih.gov
Bispidine-based bis-amideDynamic NMR15.0 ± 0.2 mdpi.com
N,N-dimethylacetamide (in CCl4)1H NMR18.1

Note: The value for N,N-dimethylacetamide is a widely cited literature value for a simple tertiary amide and is provided for general context.

Given these examples, it is reasonable to expect a rotational barrier for this compound in a similar range, sufficient to potentially allow for the isolation or observation of different rotamers under specific conditions.

The following table presents key crystallographic data for this compound. nih.gov

ParameterValue
Molecular FormulaC₉H₁₅NO₂
Molecular Weight169.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.4455 (1)
b (Å)9.1901 (2)
c (Å)17.8837 (4)
β (°)94.506 (1)
Volume (ų)892.22 (3)
Z4
Piperidine Ring ConformationChair
Amide SubstructurePlanar
Dihedral Angle (C=O to C=O)81.4°

Stereochemical Considerations and Diastereomeric Ratio Analysis (if applicable for derivatives)

For the parent compound, this compound, there are no stereocenters, and therefore, it is achiral and does not exhibit stereoisomerism.

However, if substituents were introduced onto the piperidine ring or the butanedione chain, stereocenters could be created, leading to the possibility of enantiomers and diastereomers. For instance, substitution at the 2-, 3-, or 4-position of the piperidine ring, or at the 2-position of the butanedione chain, would result in a chiral molecule.

In such cases, the synthesis of these derivatives would require careful consideration of stereocontrol. Diastereomeric ratios would become a critical aspect of the analysis of reaction outcomes. The conformational preferences of the piperidine ring and the steric hindrance posed by the acyl group would likely influence the stereochemical course of reactions.

Currently, there is a lack of specific research in the scientific literature focusing on the synthesis and diastereomeric ratio analysis of derivatives of this compound. While general methods for the synthesis of substituted piperidines and β-keto amides are well-established, detailed stereochemical studies on this specific scaffold are not available. mdpi.comorganic-chemistry.org

Impact of Substituents on Conformational Preferences

The introduction of substituents to the this compound structure would be expected to have a significant impact on its conformational preferences.

Substituents on the Piperidine Ring: Substituents on the piperidine ring would influence both the ring conformation and the orientation of the acyl group.

2-Substituents: For N-acylpiperidines, a substituent at the 2-position is strongly directed into an axial orientation. nih.gov This is due to a phenomenon known as pseudoallylic strain (or A1,3 strain), which arises from the steric interaction between the 2-substituent and the carbonyl oxygen of the acyl group when the substituent is in the equatorial position. nih.gov This strain is a consequence of the partial double-bond character of the C-N amide bond, which flattens the geometry around the nitrogen atom. nih.gov Computational studies have shown that the axial orientation of a 2-substituent in N-acylpiperidines can be favored by up to 3.2 kcal/mol. nih.gov

3- and 4-Substituents: Substituents at the 3- and 4-positions would generally follow the established principles of conformational analysis for substituted cyclohexanes. Large substituents would typically prefer an equatorial position to minimize 1,3-diaxial interactions. However, the electronic effects of substituents could also play a role, potentially influencing the puckering of the piperidine ring.

Substituents on the Butanedione Moiety: Substituents on the butanedione chain would primarily affect the rotational barrier of the amide bond and the conformation of the side chain.

Electronic Effects: The nature of the substituents on the acyl group can modulate the rotational barrier of the amide bond. Electron-withdrawing groups attached to the carbonyl carbon tend to increase the partial double bond character of the C-N bond, thereby increasing the rotational barrier. nih.gov This is because they enhance the resonance stabilization of the planar amide structure. nih.gov Conversely, electron-donating groups might be expected to have the opposite effect, although this is less commonly observed.

Computational and Theoretical Investigations of 1 Piperidin 1 Yl Butane 1,3 Dione

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of molecules. It is instrumental in predicting molecular geometries, reaction energies, and various spectroscopic properties with a favorable balance of accuracy and computational cost.

The first step in a theoretical investigation is typically geometry optimization, where the molecule's lowest energy structure is calculated. For 1-(Piperidin-1-yl)butane-1,3-dione, these calculations are benchmarked against experimental data from X-ray crystallography. nih.govnih.gov

Experimental studies reveal that in its crystalline state, the piperidine (B6355638) ring adopts a stable chair conformation. nih.govnih.gov The amide substructure is found to be planar, and the butanedione portion of the molecule adopts a conformation where the ketone carbon atom is eclipsed relative to the amide carbonyl group. nih.gov The dihedral angle between the two carbonyl groups in the crystal structure is 81.4°. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to replicate these geometric parameters. nih.gov The goal of such a calculation is to find the structure on the potential energy surface that corresponds to a minimum, thus providing theoretical values for bond lengths, bond angles, and dihedral angles that can be directly compared with experimental findings. researchgate.net

In the solid state, the crystal structure is stabilized by a network of weak C–H···O hydrogen bonds, forming a two-dimensional layered arrangement. nih.govnih.gov

Table 1: Selected Experimental Geometric Parameters for Crystalline this compound nih.gov

ParameterAtomsValue
Bond Length (Å)O1—C6 (Amide C=O)1.2353 (16)
O2—C8 (Ketone C=O)1.2117 (17)
N1—C6 (Amide C-N)1.3472 (17)
C6—C71.523 (2)
Bond Angle (°)O1—C6—N1121.49 (12)
O2—C8—C7121.28 (13)

Like other β-dicarbonyl compounds, this compound can exist in different tautomeric forms: the diketo form and several keto-enol forms. ruc.dkstackexchange.com The equilibrium between these forms is a key aspect of its chemistry. bohrium.com DFT calculations are essential for exploring the tautomeric energy landscape by determining the relative stabilities of each tautomer and the energy barriers for their interconversion. researchgate.net

Studies on analogous pyridinylbutane-1,3-diones show that the relative energies (and therefore the population) of the different keto-enol tautomers can be reliably calculated. nih.govruc.dk By calculating the Gibbs free energies (ΔG) of each possible tautomer in different environments (e.g., in the gas phase or in a solvent like chloroform), researchers can predict the predominant form under specific conditions. ruc.dk The calculations would involve optimizing the geometry of the diketo tautomer as well as the possible enol tautomers, where a proton moves from the central methylene (B1212753) group to one of the carbonyl oxygens. stackexchange.comechemi.com

Transition state analysis would further involve locating the saddle point on the potential energy surface that connects two tautomers. researchgate.net The energy of this transition state determines the activation energy for the tautomerization process, providing insight into the kinetics of the interconversion.

Table 2: Hypothetical Tautomeric Forms and DFT Energy Analysis

Illustrative data based on principles from analogous systems. nih.govruc.dk ΔG represents the relative Gibbs free energy.

Tautomeric FormDescriptionHypothetical Relative ΔG (kcal/mol)
DiketoThe primary C9H15NO2 structure.+2.5
Enol-A (chelated)Proton on the amide oxygen, forming an intramolecular H-bond with the ketone oxygen.0.0 (Most Stable)
Enol-B (chelated)Proton on the ketone oxygen, forming an intramolecular H-bond with the amide oxygen.+1.2
Enol-C (non-chelated)An enol form without intramolecular hydrogen bonding.+5.0

DFT calculations are widely used to predict spectroscopic parameters, which can then be correlated with experimental spectra to confirm structural assignments. nih.gov For this compound, this is particularly useful for identifying the predominant tautomeric form in solution. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by performing a frequency calculation on the optimized geometry of each tautomer. researchgate.net The calculated vibrational frequencies, especially in the carbonyl stretching region (typically 1600-1800 cm⁻¹), are distinct for the diketo and keto-enol forms. The diketo form would show two separate C=O stretching frequencies, while the enol forms would show a C=O stretch and a C=C stretch, often shifted due to conjugation and intramolecular hydrogen bonding. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate NMR chemical shieldings. researchgate.net These theoretical values can be converted into chemical shifts and compared with experimental ¹H and ¹³C NMR data. nih.govruc.dk The chemical shift of the enolic proton (typically >10 ppm) and the signals for the carbons involved in the enol moiety (C=C-OH) are characteristic and allow for unambiguous identification of the tautomeric form and its equilibrium position. nih.govruc.dk

Table 3: Correlation of Predicted Spectroscopic Signals with Tautomeric Forms

SpectroscopySignal/RegionDiketo FormKeto-Enol Form
IRAmide C=O Stretch (cm⁻¹)~1650~1610 (H-bonded)
Ketone C=O Stretch (cm⁻¹)~1720N/A (part of enol)
¹H NMRMethylene Protons (-CH₂-) (ppm)~3.5N/A (becomes C-H in enol)
Enolic Proton (-OH) (ppm)N/A~15-17 (intramolecular H-bond)
¹³C NMRMethylene Carbon (-CH₂-) (ppm)~50N/A

The electronic properties of a molecule are governed by the distribution of its electrons, which can be analyzed through several DFT-derived parameters.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. researchgate.netchadsprep.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive. mdpi.com

Charge Distribution: Methods like Natural Population Analysis (NPA) calculate the partial atomic charges on each atom. mdpi.com This analysis reveals the distribution of electron density across the molecule, highlighting which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface. dntb.gov.ua It visually identifies regions of negative potential (red/yellow), which are prone to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack. For this compound, the MEP would show strong negative potentials around the carbonyl oxygen atoms, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction.

Table 4: Key Electronic Properties from DFT (Illustrative Values)

Values based on typical results for similar organic molecules. researchgate.netmdpi.com

ParameterSignificanceTypical Value (eV)
HOMO EnergyElectron-donating ability-6.5 to -8.5
LUMO EnergyElectron-accepting ability-1.0 to -3.0
HOMO-LUMO GapChemical reactivity and stability~4.0 to 6.0

Molecular Dynamics Simulations

While DFT provides a static, time-independent picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time.

MD simulations model the movements of atoms and molecules over a period, governed by a force field that approximates the potential energy of the system. For this compound, an MD simulation would provide a detailed view of its conformational flexibility in a solution, which is crucial for understanding its behavior in a real-world chemical or biological environment.

The simulation would track the conformational changes of the molecule, such as the puckering of the piperidine ring and the rotation around the single bonds of the butane-1,3-dione side chain. This allows for a thorough exploration of the molecule's conformational space, identifying the most populated conformational states and the energetic barriers between them. Furthermore, MD simulations explicitly include solvent molecules, enabling the study of solute-solvent interactions, such as hydrogen bonding with water or other protic solvents. This provides a dynamic understanding of how the solvent influences the molecule's conformation and tautomeric preferences, complementing the static picture provided by continuum solvent models in DFT. unifi.it

Solvent Effects on Molecular Structure and Reactivity

The polarity of the solvent can significantly influence the electronic structure and, consequently, the reactivity of β-enaminones like this compound. This is due to the push-pull nature of the enaminone system, where the nitrogen atom of the piperidine ring donates electron density to the carbonyl groups through the C=C double bond.

Theoretical investigations on similar β-enaminones have shown that solvent effects can be modeled using quantum-mechanical calculations, such as Density Functional Theory (DFT), with the inclusion of a polarizable continuum model (PCM). nih.gov These studies indicate that the dipole moment of the molecule increases significantly with increasing solvent dielectric constant, confirming the enhanced charge separation in polar environments.

Table 1: Predicted Solvent Effects on the Properties of this compound

PropertyNonpolar Solvent (e.g., Toluene)Polar Solvent (e.g., Acetonitrile)
Dipole Moment LowerHigher
C=O Bond Length ShorterLonger
C-N Bond Length LongerShorter
Reactivity Less nucleophilic nitrogen, more electrophilic carbonylsMore nucleophilic nitrogen, less electrophilic carbonyls

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

Quantum chemical descriptors derived from DFT calculations are valuable tools for predicting the reactivity and interaction sites of this compound. mdpi.com These descriptors provide a quantitative measure of the molecule's electronic properties and its propensity to undergo various types of chemical reactions. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally indicates higher reactivity. For β-enaminones, the HOMO is typically localized on the enamine part (N-C=C), while the LUMO is centered on the carbonyl group.

Other important reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from the system.

Chemical Hardness (η): Measures the resistance to charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors can be used to predict how this compound will interact with other molecules. For example, a high electrophilicity index suggests that the molecule will be a good electrophile in reactions.

Table 2: Representative Quantum Chemical Descriptors for a Generic β-Enaminone

DescriptorDefinitionPredicted Value (Illustrative)Implication for Reactivity
HOMO Energy EHOMO-6.5 eVIndicates electron-donating ability
LUMO Energy ELUMO-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap ELUMO - EHOMO5.3 eVRelates to chemical stability and reactivity
Chemical Potential (μ) (EHOMO + ELUMO) / 2-3.85 eVTendency to exchange electrons with the environment
Chemical Hardness (η) (ELUMO - EHOMO) / 22.65 eVResistance to change in electron distribution
Electrophilicity Index (ω) μ2 / (2η)2.79 eVPropensity to act as an electrophile

Note: The values in this table are illustrative for a generic β-enaminone and would need to be specifically calculated for this compound.

Predictive Computational Chemistry for Conformational Control (e.g., cis-trans isomerization)

The C=C double bond in β-enaminones can exist in either a cis or trans configuration with respect to the carbonyl group. The relative stability of these isomers and the energy barrier for their interconversion can be effectively studied using computational methods. researchgate.net For this compound, the cis isomer is generally expected to be more stable due to the formation of an intramolecular hydrogen bond between the N-H group (if present) and the carbonyl oxygen, or due to favorable steric and electronic interactions in the case of tertiary enamines.

Computational studies, often employing DFT, can be used to calculate the potential energy surface for the rotation around the C=C bond. rsc.org These calculations can predict the transition state structure and the activation energy for the cis-trans isomerization. The results of such studies can help in understanding how factors like temperature, solvent, and substituents can influence the conformational equilibrium.

In some cases, photoisomerization can be induced by exposing the enaminone to light of a specific wavelength. researchgate.net Computational chemistry can model this process by calculating the excited state potential energy surfaces, providing insights into the mechanism of photo-induced conformational changes.

Table 3: Predicted Energetics of Cis-Trans Isomerization for a Generic β-Enaminone

ParameterPredicted Value (Illustrative)Description
Relative Energy of cis Isomer 0 kcal/molThe more stable ground state isomer.
Relative Energy of trans Isomer 3-5 kcal/molThe less stable ground state isomer.
Activation Energy for Isomerization 15-20 kcal/molThe energy barrier that must be overcome for interconversion.
Transition State Geometry Twisted C=C bondThe high-energy intermediate state between the cis and trans forms.

Note: These values are illustrative and would require specific calculations for this compound.

Chemical Reactivity and Derivatization Strategies for 1 Piperidin 1 Yl Butane 1,3 Dione

Reactions of the β-Diketone Core

The β-diketone portion of the molecule, specifically the 1,3-dicarbonyl system, is characterized by the acidic nature of the α-carbon (the methylene (B1212753) bridge) and the electrophilicity of the two carbonyl carbons. Due to the electron-donating nature of the piperidine (B6355638) nitrogen, the amide carbonyl is less electrophilic than the ketone carbonyl. This difference in reactivity allows for selective transformations.

Electrophilic Substitution Reactions on the Methylene Bridge

The methylene group flanked by the two carbonyls is highly acidic and can be easily deprotonated by a base to form a stable enolate. This enolate is a potent nucleophile and readily undergoes substitution reactions with various electrophiles.

Alkylation: The enolate derived from β-keto amides can be alkylated at the α-carbon. This reaction is typically carried out using a suitable base to generate the enolate, followed by treatment with an alkyl halide. The choice of base and reaction conditions is crucial to favor C-alkylation over O-alkylation. Studies on active methylene compounds have shown that bases like cesium carbonate can effectively promote the C-alkylation of β-dicarbonyl systems. researchgate.netresearchgate.net

Acylation: C-acylation of the methylene bridge can be achieved by reacting the enolate with an acylating agent, such as an acyl chloride. This introduces a third carbonyl group, leading to the formation of a β-tricarbonyl derivative. These derivatives are valuable intermediates in heterocyclic synthesis.

Halogenation: The active methylene group can be halogenated using various halogenating agents. For instance, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can be used for bromination and chlorination, respectively. These reactions typically proceed readily due to the enhanced acidity of the α-protons.

Table 1: Representative Electrophilic Substitution Reactions on the Methylene Bridge

Reaction Electrophile Reagents & Conditions Product Type

Nucleophilic Additions to Carbonyl Centers

The ketone and amide carbonyl groups are both electrophilic centers, but the ketone is significantly more reactive towards nucleophiles. This reactivity difference allows for chemoselective modifications.

Reduction: The ketone carbonyl can be selectively reduced in the presence of the amide. Sodium borohydride (NaBH₄) is a common reagent for this transformation. Under controlled conditions, NaBH₄ in the presence of FeCl₃ can quantitatively reduce the ketone to a secondary alcohol, yielding the corresponding β-hydroxy amide. researchgate.net Altering the reaction conditions, such as using NaBH₄ with an alkali, can lead to the formation of α,β-unsaturated olefinic amides through reduction followed by dehydration. researchgate.netsioc-journal.cn The stereoselectivity of such reductions, particularly for α-substituted β-keto amides, can often be controlled to produce specific diastereomers of the β-hydroxy amide product. thieme-connect.comresearchgate.net

Grignard Reactions: The reaction with organometallic reagents like Grignard reagents (R-MgX) also occurs preferentially at the more electrophilic ketone carbonyl. Addition of one equivalent of a Grignard reagent would yield a tertiary alcohol after acidic workup. The amide carbonyl is generally unreactive towards Grignard reagents, especially at low temperatures, because the initial product of addition to an amide is a stable tetrahedral intermediate that does not readily eliminate the amino group. stackexchange.comyoutube.com However, forcing conditions or the use of excess Grignard reagent could potentially lead to reaction at the amide as well.

Table 2: Nucleophilic Addition Reactions at Carbonyl Centers

Reaction Nucleophile Reagents & Conditions Major Product
Selective Reduction Hydride (H⁻) NaBH₄, FeCl₃ 1-(Piperidin-1-yl)-3-hydroxybutan-1-one

Condensation Reactions with Nitrogen-Containing Nucleophiles

The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of five- and six-membered heterocyclic rings through condensation reactions with binucleophiles.

Reaction with Hydrazine: Condensation with hydrazine (H₂NNH₂) or its derivatives (e.g., arylhydrazine) leads to the formation of pyrazoles. The reaction proceeds via initial nucleophilic attack at one of the carbonyl groups, followed by intramolecular cyclization and dehydration. With an unsymmetrical β-keto amide, the reaction can potentially yield two regioisomeric pyrazoles. The regioselectivity is dictated by the relative reactivity of the ketone and amide carbonyls and the specific reaction conditions. Generally, the more nucleophilic NH₂ group of hydrazine attacks the more electrophilic ketone carbonyl first. clockss.orgresearchgate.net This pathway leads to the formation of 5-methyl-3-(piperidin-1-yl)pyrazole derivatives. acs.orgnih.gov

Reaction with Hydroxylamine: Similarly, reaction with hydroxylamine (H₂NOH) yields isoxazole derivatives. study.com The cyclization occurs through a [3+2] cycloaddition mechanism or a stepwise condensation-cyclization pathway. Studies on the reaction of β-ketoamides with hydroximoyl chlorides (which generate nitrile oxides in situ) have shown this to be an effective method for producing 3,4,5-trisubstituted isoxazoles in good yields. beilstein-journals.orgchemrxiv.orgnih.gov

Table 3: Heterocyclic Synthesis via Condensation Reactions

Nucleophile Product Heterocycle General Reaction
Hydrazine (H₂NNH₂) Pyrazole β-Keto Amide + Hydrazine → Pyrazole + 2 H₂O
Hydroxylamine (H₂NOH) Isoxazole β-Keto Amide + Hydroxylamine → Isoxazole + 2 H₂O

Functionalization of the Piperidine Moiety

The piperidine ring, being a saturated N-heterocycle, offers further opportunities for derivatization, although its reactivity is influenced by the electron-withdrawing acyl group attached to the nitrogen.

C-H Functionalization Strategies (e.g., α- and β-positions)

Direct functionalization of the C-H bonds of the piperidine ring is a modern and efficient strategy for creating structural diversity without requiring de novo ring synthesis.

α-Functionalization: The C-H bonds α to the nitrogen atom are the most common sites for functionalization. One established method involves deprotonation with a strong base (α-lithiation), often directed by a removable group on the nitrogen, followed by trapping the resulting organometallic intermediate with an electrophile. nih.govmdpi.com More recent methods utilize transition-metal-catalyzed C-H activation. For example, rhodium-catalyzed reactions can achieve site-selective C-H insertion of carbenes into the α-position of N-acyl piperidines. nih.gov Another approach involves the formation of an iminium ion intermediate via oxidation, which can then be attacked by various nucleophiles. cam.ac.ukacs.orgnih.gov

β-Functionalization: Functionalization at the β-position is more challenging but can be achieved. Certain palladium-catalyzed C-H arylation methods have shown success in functionalizing the β-position of piperidines, although these are often racemic. nih.gov The regioselectivity between α- and β-positions can sometimes be controlled by the choice of catalyst and directing group.

Table 4: Potential C-H Functionalization Strategies for the Piperidine Ring

Position Strategy Example Reagents/Catalysts

N-Functionalization and Derivatization Approaches

The nitrogen atom of the piperidine ring is part of a tertiary amide. This functional group significantly influences its reactivity.

N-Functionalization: Due to resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group, the nitrogen atom in 1-(Piperidin-1-yl)butane-1,3-dione is significantly less nucleophilic and basic than that in an N-alkyl piperidine. Consequently, typical N-alkylation or N-acylation reactions are not feasible. The amide bond is generally robust. However, under specific, often harsh, conditions, transamidation reactions can occur, where the piperidine moiety is displaced by another amine.

N-Quaternization: Although less reactive, the tertiary nitrogen could potentially be quaternized by reaction with a highly reactive alkylating agent, such as methyl triflate or a Meerwein salt (e.g., triethyloxonium tetrafluoroborate), to form a quaternary ammonium (B1175870) salt. researchgate.net This reaction would render the nitrogen atom positively charged, dramatically altering the molecule's properties. However, this process is expected to be more difficult than the quaternization of a simple N-alkyl piperidine due to the decreased nucleophilicity of the amide nitrogen. researchgate.net

Redox Annulations and Cycloaddition Reactions Involving the Piperidine Ring

While the β-diketone moiety is the primary site for many reactions, the piperidine ring can also participate in or influence cycloaddition reactions. In the context of complex molecular scaffolds, the piperidine group often acts as a directing or modifying substituent rather than the core reactant. For instance, in hetero-Diels-Alder reactions involving 4-acyl-1H-pyrrole-2,3-diones fused with other heterocyclic systems, a piperidine substituent can be present on the resulting angular 6/6/5/6-tetracyclic alkaloid-like products. mdpi.com In these cases, the pyrrole-2,3-dione part of the molecule functions as an oxa-diene, reacting with dienophiles to form complex fused systems. mdpi.com The piperidine ring itself does not typically undergo redox annulation or cycloaddition directly; instead, its presence influences the electronic properties and steric environment of the reacting molecule. The formation of the piperidine ring itself can be achieved through various cycloaddition and cyclization strategies, but reactions of a pre-existing piperidine ring within a molecule like this compound are less common. nih.gov

Cyclization Reactions and Heterocycle Formation

The 1,3-dicarbonyl structure of this compound makes it an ideal precursor for the synthesis of various five-membered heterocycles through cyclocondensation reactions.

Synthesis of Pyrazoles, Isoxazoles, and Triazoles from β-Diketone Precursors

The reaction of β-diketones with dinucleophilic reagents is a classical and efficient method for constructing heterocyclic rings. nih.govmdpi.com

Pyrazoles: The condensation of 1,3-diketones with hydrazine and its derivatives is a fundamental and widely used approach for the synthesis of polysubstituted pyrazoles. nih.govmdpi.com This reaction typically proceeds by initial condensation at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The reaction conditions can be tuned to control regioselectivity when using unsymmetrical β-diketones and substituted hydrazines. mdpi.com

Isoxazoles: Similarly, isoxazoles are readily synthesized from 1,3-diketone precursors. The most common method involves the cyclocondensation reaction with hydroxylamine hydrochloride. nih.govresearchgate.net The reaction mechanism involves the formation of a monoxime intermediate, which then cyclizes and dehydrates to form the stable isoxazole ring. researchgate.net An alternative approach is the [3+2] cycloaddition of in situ-generated nitrile oxides with the enol form of the β-diketone. nih.gov

Triazoles: The synthesis of 1,2,3-triazoles from β-diketones is also achievable. One modern approach involves a metal-free, three-component reaction between primary amines, enolizable ketones (such as β-diketones), and an azide source. nih.gov This provides a direct route to functionally rich 1,2,3-triazoles under ambient conditions. nih.gov

The following table summarizes these common cyclization reactions.

Target HeterocycleReagent(s)Reaction Type
PyrazoleHydrazine or substituted hydrazinesCyclocondensation
IsoxazoleHydroxylamine hydrochlorideCyclocondensation
1,2,3-TriazolePrimary amine, Azide sourceMulti-component Reaction

Formation of Fused Heterocyclic Systems

The dicarbonyl functionality of this compound can serve as a foundational element for constructing more complex, fused heterocyclic systems. Although direct examples starting from this specific compound are specialized, the principle is well-established with analogous structures. For example, 4-acyl-1H-pyrrole-2,3-diones, which can bear a piperidine substituent, are known to act as bidentate oxa-dienes in hetero-Diels-Alder reactions. mdpi.com This pathway leads to the formation of skeletally diverse and complex fused polycyclic systems, demonstrating how a dione-containing fragment can be "annulated" with other rings. mdpi.com

Metal Coordination Chemistry and Ligand Applications

The β-diketone group is an outstanding chelating agent for a wide array of metal ions. Upon deprotonation, it forms a β-diketonate anion with a delocalized charge over the O-C-C-C-O framework, which acts as a bidentate O,O'-donor ligand.

Complexation with Transition Metals

β-Diketones are among the most ubiquitous ligands in coordination chemistry, capable of forming stable complexes with most transition metals. ulisboa.pt The enolate form of this compound can coordinate to transition metal ions such as copper(II), zinc(II), and silver(I) to form neutral or charged complexes. ulisboa.pt The resulting six-membered chelate ring is highly stable. The properties of these metal complexes, including their geometry, stability, and reactivity, can be tuned by the nature of the substituents on the β-diketone backbone.

Table of Potential Transition Metal Complexes

Metal Ion Typical Complex Formula Coordination Geometry
Copper(II) [Cu(L)₂] Square Planar or Distorted Octahedral
Zinc(II) [Zn(L)₂] Tetrahedral
Iron(III) [Fe(L)₃] Octahedral
Silver(I) [Ag(L)(PPh₃)ₓ] Linear or Trigonal Planar

(L represents the deprotonated 1-(piperidin-1-yl)butan-1,3-dionate ligand)

Complexation with Lanthanide Metals

β-Diketones are particularly effective ligands for lanthanide ions (Ln³⁺), which are hard Lewis acids with a high affinity for oxygen donor ligands. scirp.org The coordination of β-diketonates to lanthanide ions can result in complexes with high coordination numbers, typically 8 or 9. scirp.orgmdpi.com A common structural motif involves the formation of anionic tetrakis(β-diketonato)lanthanate(III) complexes, [Ln(β-diketonate)₄]⁻. scirp.org In syntheses involving piperidine, the piperidinium cation can act as the counter-ion for these anionic metal complexes. scirp.org

These lanthanide complexes are of significant interest due to their photoluminescent properties. The β-diketonate ligand can act as an "antenna," efficiently absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light through its characteristic sharp f-f transitions. scirp.org For example, europium(III) complexes with β-diketones are known for their strong red emission. scirp.org

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes derived from this compound is crucial for understanding their chemical properties and potential applications. While extensive crystallographic data for complexes of this specific ligand are not widely available in the cited literature, the characterization methodologies follow well-established principles for the broader class of β-enaminone and β-diketone metal chelates. The coordination typically occurs through the oxygen atoms of the dione moiety, forming a stable six-membered chelate ring with the metal ion. The characterization of these complexes involves a combination of spectroscopic and analytical techniques to determine the coordination environment, geometry, and electronic structure.

Spectroscopic Techniques: A suite of spectroscopic methods is employed to characterize these complexes, particularly when single crystals suitable for X-ray diffraction are unattainable.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The most significant changes in the IR spectrum upon complexation are observed in the stretching frequencies of the carbonyl (C=O) groups. In the free ligand, these bands appear at specific wavenumbers. Upon coordination to a metal ion, these bands are expected to shift to lower frequencies, indicating a weakening of the C=O bond due to the donation of electron density to the metal center. The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to the formation of metal-oxygen (M-O) bonds. ijcce.ac.ir

Table 1: Representative IR Spectral Data for β-Diketone Metal Complex Formation

Functional GroupTypical Wavenumber (Free Ligand)Typical Wavenumber (Metal Complex)Interpretation
ν(C=O)1650-1720 cm⁻¹1550-1650 cm⁻¹Shift to lower frequency indicates coordination of carbonyl oxygen to the metal center.
ν(M-O)N/A400-600 cm⁻¹Appearance of new band confirms the formation of a metal-oxygen bond.

UV-Visible (UV-Vis) Spectroscopy: This technique provides insights into the electronic structure of the metal complexes. The spectra can reveal information about the geometry of the metal center through the analysis of d-d electronic transitions, which are typically weak for centrosymmetric geometries like octahedral. More intense bands in the UV region are often due to ligand-to-metal charge transfer (LMCT) or intra-ligand (π-π*) transitions. nih.govmdpi.com The position and intensity of these bands are sensitive to the specific metal ion and its coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can be used to confirm the structure in solution. The chemical shifts of the protons and carbons near the coordination site are expected to change upon complexation compared to the free ligand.

Magnetic Susceptibility and Molar Conductance: Magnetic susceptibility measurements are used to determine the magnetic moment of paramagnetic complexes (e.g., with Co(II), Ni(II), Cu(II)), which helps in deducing the electronic configuration and geometry of the metal ion. mdpi.com Molar conductivity measurements in various solvents are used to determine whether the complexes are electrolytic or non-electrolytic, providing information about whether anions are inside or outside the coordination sphere. mdpi.com

Ligand Design and Tunability for Specific Metal Interactions

The compound this compound belongs to the versatile class of β-enaminone ligands, which are known for their excellent chelating properties with a wide range of metal ions. doaj.orgisnra.net The ability to systematically modify the structure of this ligand allows for the fine-tuning of its electronic and steric properties, thereby enabling the design of ligands with enhanced selectivity and affinity for specific metal ions. The design strategies focus on derivatization at several key positions on the ligand scaffold.

The foundational structure of this compound has been precisely determined by X-ray crystallography, providing a basis for rational ligand design. nih.govnih.gov

Table 2: Selected Crystallographic Data for this compound

ParameterValue
Molecular FormulaC₉H₁₅NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.4455
b (Å)9.1901
c (Å)17.8837
β (°)94.506
Piperidine Ring ConformationChair

Source: nih.gov

Derivatization Strategies:

Modification of the Terminal Methyl Group: Replacing the terminal methyl group (at the C4 position) with different substituents is a primary strategy to alter the ligand's electronic properties.

Electron-Withdrawing Groups (EWGs): Introducing groups like trifluoromethyl (-CF₃) would increase the acidity of the dione protons and enhance the Lewis acidity of the resulting metal complex. This can influence the reactivity and catalytic activity of the complex.

Electron-Donating Groups (EDGs): Substituting with groups like tert-butyl can increase the electron density on the coordinating oxygen atoms, potentially strengthening the metal-ligand bond for certain metals.

Aryl Groups: The introduction of phenyl or substituted phenyl rings can introduce further electronic tuning via resonance and inductive effects, and also provides a site for further functionalization.

Substitution at the Methylene Bridge (C2 position): The central carbon atom of the dione fragment is an active site for chemical reactions. Research on the synthesis of 2,2-dichloro-1-(piperidin-1-yl)butane-1,3-dione demonstrates that this position is readily functionalized. researchgate.net Introducing substituents at this position can impose significant steric constraints that can control the coordination geometry around the metal ion and influence its selectivity. For example, bulky groups at the C2 position might favor the formation of tetrahedral complexes over square planar ones.

Modification of the Piperidine Ring: Although more synthetically challenging, introducing substituents on the piperidine ring can modulate the ligand's steric profile and solubility. Functional groups on the piperidine ring can also be used to tether the metal complex to larger molecules or surfaces.

The strategic combination of these modifications allows for the creation of a library of ligands derived from this compound, each with tailored properties for specific interactions with target metal ions.

Table 3: Summary of Derivatization Strategies and Their Potential Effects

Modification SiteExample SubstituentPrimary EffectInfluence on Metal Interaction
Terminal Methyl Group-CF₃ (EWG)ElectronicIncreases Lewis acidity of the metal center.
-C(CH₃)₃ (EDG)Electronic/StericIncreases electron density on donor atoms; adds bulk.
Methylene Bridge-Cl, -BrElectronicModifies the electronics of the chelate ring.
-CH₂Ph (Benzyl)StericCreates steric hindrance to favor specific coordination geometries.
Piperidine Ring-OH, -COOHFunctionalAlters solubility and provides a handle for further conjugation.

Applications in Chemical Synthesis and Materials Science Research Non Biological Focus

Role as Versatile Building Blocks for Complex Molecular Architecture

1-(Piperidin-1-yl)butane-1,3-dione serves as a versatile building block in the construction of more complex molecular architectures. Its dicarbonyl functionality allows for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.

One of the primary uses of β-diketones like this compound is in condensation reactions. The classical Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a base, is a fundamental method for synthesizing β-diketones themselves. nih.gov This reactivity can be extended, using the pre-formed diketone to react with other molecules. For instance, the active methylene (B1212753) group situated between the two carbonyls is acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and acylations, to build up more elaborate molecular frameworks. organic-chemistry.org

The synthesis of heterocyclic compounds is another area where this building block is of significant importance. The 1,3-dicarbonyl motif is a key precursor for the formation of various heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, through reactions with dinucleophiles like hydrazine, hydroxylamine, and urea, respectively. While specific examples detailing the use of this compound in the synthesis of such heterocycles are not extensively documented in the provided search results, the general reactivity pattern of β-diketones strongly supports this application. researchgate.net

Furthermore, the piperidine (B6355638) moiety itself can be a source of structural diversity. The piperidine ring is a common scaffold in many biologically active compounds and pharmaceuticals. mdpi.com Therefore, incorporating this compound into a synthetic route allows for the introduction of this important structural feature. For example, derivatives like 1-(piperidin-4-yl)-1,3-dihydro-imidazol[4,5-b]pyridin-2-one are important pharmaceutical intermediates, and their synthesis can involve precursors containing the piperidine ring. google.com

The crystal structure of this compound has been determined, revealing a chair conformation for the piperidine ring and a specific orientation of the butane-dione subunit. nih.govnih.gov This well-defined three-dimensional structure is crucial for understanding its reactivity and for designing targeted synthetic strategies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Piperidin-1-yl)butane-1,3-dione, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via acylation reactions. A common approach involves reacting piperidine with diketene or its derivatives under basic conditions (e.g., triethylamine) to facilitate nucleophilic substitution. Reaction optimization includes adjusting stoichiometry, temperature (e.g., 0–25°C), and solvent polarity (e.g., dichloromethane or THF) to maximize yield .
  • Validation : Post-synthesis purification via column chromatography or recrystallization ensures purity (>95%). Analytical techniques like TLC and GC-MS monitor reaction progress .

Q. How is the crystal structure of this compound determined, and what structural insights does it provide?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in the monoclinic space group P21/c with cell parameters a = 5.4455 Å, b = 9.1901 Å, c = 17.8837 Å, and β = 94.506°. Data collection uses a Nonius KappaCCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Refinement via least-squares methods (R = 0.040) confirms bond lengths and angles .
  • Insights : The planar diketone moiety and piperidine ring conformation influence reactivity and intermolecular interactions, critical for designing derivatives .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral assignments validated?

  • Methodology :

  • IR Spectroscopy : Identifies carbonyl stretches (C=O) at ~1700 cm⁻¹ and piperidine N-H bending modes.
  • NMR : ¹H NMR shows resonances for diketone protons (δ 3.5–4.0 ppm) and piperidine protons (δ 1.5–2.5 ppm). ¹³C NMR confirms carbonyl carbons at ~200 ppm.
  • Mass Spectrometry : GC-MS detects molecular ion peaks (e.g., m/z 169.22 [M⁺]), though intensity may be low (<8%) due to fragmentation .
    • Validation : Cross-referencing with computational simulations (e.g., DFT) or SC-XRD data resolves ambiguities .

Advanced Research Questions

Q. How can conflicting spectroscopic or crystallographic data be resolved during structural elucidation?

  • Case Study : Low-intensity molecular ions in GC-MS (e.g., 0.5–8.0% abundance) complicate mass spectral interpretation. Complementary techniques like high-resolution MS (HRMS) or tandem MS/MS provide accurate mass and fragmentation pathways. For crystallographic discrepancies (e.g., disorder in lattice), Hirshfeld surface analysis or variable-temperature XRD clarifies thermal motion effects .

Q. What strategies are employed to enhance the stability of this compound under varying experimental conditions?

  • Methodology : Stability studies under thermal, photolytic, and hydrolytic stress:

  • Thermal Stability : TGA/DSC analysis determines decomposition temperature (e.g., >200°C).
  • Photostability : UV-Vis spectroscopy monitors degradation under accelerated light exposure (ICH Q1B guidelines).
  • Hydrolytic Stability : pH-dependent studies (1–14) identify labile functional groups (e.g., diketone hydrolysis). Stabilizers like antioxidants (e.g., BHT) or inert atmospheres (N₂) mitigate degradation .

Q. How can computational methods predict the reactivity or pharmacological potential of this compound?

  • Methodology :

  • Docking Studies : Molecular docking with target proteins (e.g., enzymes or receptors) predicts binding affinity. Software like AutoDock Vina or Schrödinger Suite models interactions.
  • ADMET Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions. Piperidine derivatives often show CNS activity due to lipophilicity and hydrogen-bonding capacity .

Q. What experimental designs address low yields in large-scale syntheses of piperidine derivatives?

  • Optimization Strategies :

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions.
  • Catalysis : Lewis acids (e.g., ZnCl₂) or organocatalysts accelerate acylation.
  • DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., temperature, catalyst loading) for yield maximization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.